molecular formula C6H8O3 B1314978 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 693248-53-2

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B1314978
CAS No.: 693248-53-2
M. Wt: 128.13 g/mol
InChI Key: JVRUZPDYVLRYQT-UHFFFAOYSA-N
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Description

3-Oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic organic compound with the molecular formula C6H8O3 It is characterized by a unique structure that includes an oxabicyclo ring system and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclization reactions. One common method is the rhodium-catalyzed cyclopropanation of suitable precursors, which allows for the formation of the oxabicyclo ring system . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. Industrial production may involve continuous flow processes and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxabicyclo ring system, leading to the formation of reduced analogs.

    Substitution: The carboxylic acid group can participate in substitution reactions, resulting in the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with unique structures.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be studied for their potential therapeutic effects.

    Medicine: Research into the compound’s derivatives may lead to the development of new pharmaceuticals with specific biological activities.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical products with specialized properties.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to undergo specific chemical reactions that modify its structure and reactivity. These interactions can influence various biochemical processes, leading to potential therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar in structure but contains a nitrogen atom in place of the oxygen atom.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system and chemical properties.

Uniqueness

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific oxabicyclo ring system and carboxylic acid functional group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRUZPDYVLRYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480362
Record name 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693248-53-2
Record name 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl diazoacetate (0.5 mL, 5.0 mmol) was added dropwise to a solution of 2,5-dihydrofuran (1.3 g, 19 mmol) and rhodium(II) acetate dimer (100 mg, 0.24 mmol) in methylene chloride (15 mL)—caution: gas evolution. The reaction mixture was stirred for 16 hours at room temperature, and then diluted with methylene chloride (50 mL) and washed with water (50 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was redissolved in methanol (20 mL) and treated with lithium hydroxide (170 mg, 7.1 mmol). The mixture was stirred at room temperature for 3 hours, and then diluted with methylene chloride (100 mL), 1.0N sodium hydroxide solution in water (15 mL) and water (10 mL). The aqueous layer was separated, acidified to pH 3 via addition of solid citric acid, and then extracted with methylene chloride (100 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a yellow solid that was used in the next step without further purification.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
rhodium(II) acetate dimer
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
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3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 6
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